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molecular formula C10H11FO2 B1328033 2-(2-Fluorophenyl)-2-methylpropanoic acid CAS No. 870849-49-3

2-(2-Fluorophenyl)-2-methylpropanoic acid

Cat. No. B1328033
M. Wt: 182.19 g/mol
InChI Key: DCCIKELFJWXVFL-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

Borane-methyl sulfide (2M in THF, 12.35 mL) was added dropwise to a solution of 2-(2-fluorophenyl)-2-methylpropanoic acid (example 90, step c) (1.5 g) in THF (30 mL). The reaction mixture was stirred at 20° C. for 8 hours. The mixture was quenched by careful addition of methanol until evolution of gas ceased. The solvents were removed under reduced pressure and the residue azeotroped with toluene. The crude product was purified by flash silica chromatography using 30% ethyl acetate in isohexane as solvent. Pure fractions were evaporated to dryness to afford the subtitled compound. Yield 1.3 g.
Quantity
12.35 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B.CSC.[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]([CH3:17])([CH3:16])[C:13](O)=[O:14]>C1COCC1>[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]([CH3:17])([CH3:16])[CH2:13][OH:14] |f:0.1|

Inputs

Step One
Name
Quantity
12.35 mL
Type
reactant
Smiles
B.CSC
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C(C(=O)O)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 20° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched by careful addition of methanol until evolution of gas
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)C(CO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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